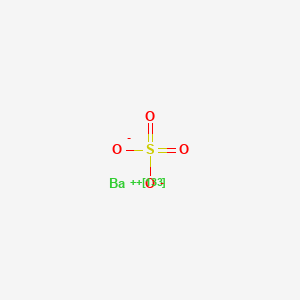

Barium-133 sulfate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Barium-133 sulfate: is a compound consisting of the radioactive isotope barium-133 and sulfate ions. Barium-133 is a synthetic isotope of barium, which is a soft, silvery alkaline earth metal.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

-

Direct Precipitation Method: This involves the reaction of barium chloride with sulfuric acid to form barium sulfate and hydrochloric acid. The reaction is as follows: [ \text{BaCl}_2 + \text{H}_2\text{SO}_4 \rightarrow \text{BaSO}_4 + 2\text{HCl} ] This method is simple but does not allow control over particle size .

-

Microemulsions and Microreactors: These methods involve the controlled mixing of barium and sulfate ions in a liquid environment, allowing for better control over particle size and shape .

Industrial Production Methods:

Top-Down Approach: This involves milling larger particles of barium sulfate to achieve the desired size.

Bottom-Up Approach: This involves the interaction of barium and sulfate ions in a liquid environment, often using microemulsions or spinning disc reactors to control particle size and shape.

Analyse Chemischer Reaktionen

Types of Reactions:

Precipitation Reaction: Barium sulfate is formed through the precipitation reaction between barium chloride and sulfuric acid.

Exchange Reaction: Barium sulfate can also be formed from the reaction between barium sulfide and sodium sulfate.

Common Reagents and Conditions:

Barium Chloride (BaCl2): Reacts with sulfuric acid to form barium sulfate.

Sulfuric Acid (H2SO4): Used in the precipitation reaction to form barium sulfate.

Barium Sulfide (BaS): Reacts with sodium sulfate to form barium sulfate.

Major Products:

Barium Sulfate (BaSO4): The primary product formed from these reactions.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Catalysis: Barium sulfate is used as a catalyst in various chemical reactions due to its stability and inertness.

Biology:

Radiographic Contrast Agent: Barium sulfate is widely used as a contrast agent in X-ray imaging of the gastrointestinal tract.

Medicine:

Diagnostic Imaging: Barium sulfate is used in computed tomography (CT) scans to enhance the visibility of the gastrointestinal tract.

Industry:

Wirkmechanismus

Radiographic Contrast Agent:

High Atomic Number: Barium sulfate has a high atomic number, which makes it opaque to X-rays.

Low Solubility: Its low solubility ensures that it remains in the gastrointestinal tract long enough to provide clear images.

Vergleich Mit ähnlichen Verbindungen

Barium Carbonate (BaCO3): Similar to barium sulfate in terms of density and chemical inertness but is more soluble in water.

Barium Nitrate (Ba(NO3)2): Used in pyrotechnics and has different chemical properties compared to barium sulfate.

Uniqueness:

Eigenschaften

CAS-Nummer |

34653-35-5 |

|---|---|

Molekularformel |

BaO4S |

Molekulargewicht |

228.97 g/mol |

IUPAC-Name |

barium-133(2+);sulfate |

InChI |

InChI=1S/Ba.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2/i1-4; |

InChI-Schlüssel |

TZCXTZWJZNENPQ-VVUPZWBASA-L |

Isomerische SMILES |

[O-]S(=O)(=O)[O-].[133Ba+2] |

Kanonische SMILES |

[O-]S(=O)(=O)[O-].[Ba+2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![S-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl] ethanethioate](/img/structure/B13745824.png)

![1,3-Dioxolane;2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane;1,3,5-trioxane](/img/structure/B13745865.png)